molecular formula C16H15IO3 B14169243 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane CAS No. 923594-93-8

2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane

Cat. No.: B14169243
CAS No.: 923594-93-8
M. Wt: 382.19 g/mol
InChI Key: QTAIBMJUIGUPEU-UHFFFAOYSA-N
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Description

2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is an organic compound with a complex structure that includes an iodophenoxy group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with epichlorohydrin to form an intermediate, which is then reacted with benzaldehyde in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phenoxy derivatives, while oxidation reactions can produce phenolic compounds.

Scientific Research Applications

2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in various binding interactions, while the dioxolane ring can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Iodophenoxy)methyl]-2-methyloxirane
  • 2-(2-Iodophenoxy)ethanol
  • (S,S)-2-(α-(2-Iodophenoxy)benzyl)morpholine

Uniqueness

2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is unique due to its combination of an iodophenoxy group and a dioxolane ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

923594-93-8

Molecular Formula

C16H15IO3

Molecular Weight

382.19 g/mol

IUPAC Name

2-[(2-iodophenoxy)methyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H15IO3/c17-14-8-4-5-9-15(14)18-12-16(19-10-11-20-16)13-6-2-1-3-7-13/h1-9H,10-12H2

InChI Key

QTAIBMJUIGUPEU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CC=C3

Origin of Product

United States

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